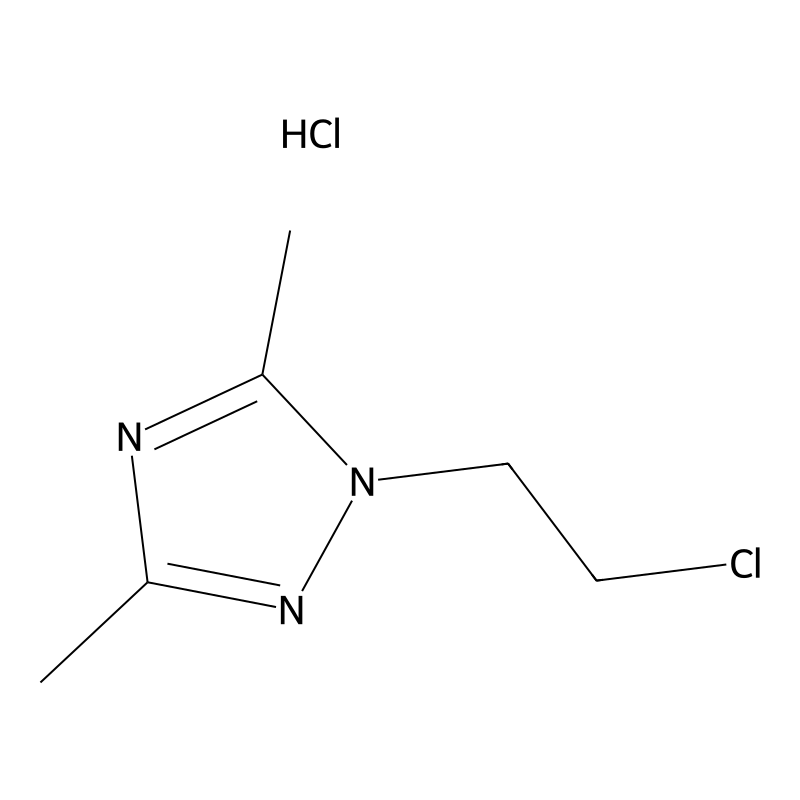

1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride is a chemical compound categorized under triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms in their structure. This compound features a chloroethyl group and two methyl groups attached to the triazole ring, contributing to its unique chemical properties. The molecular formula of this compound is CHClN, and its molecular weight is approximately 159.61 g/mol .

The primary reaction for synthesizing 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride involves the nucleophilic substitution of the chloroethyl group on 3,5-dimethyl-1H-1,2,4-triazole. The reaction typically occurs in the presence of a base like sodium hydroxide and is conducted under reflux conditions to ensure complete conversion of reactants into the desired product. The general reaction can be represented as follows:

This process results in the formation of the hydrochloride salt of the triazole compound .

Research indicates that 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride exhibits notable biological activities. It has been studied for its antimicrobial and antifungal properties. Additionally, ongoing investigations are exploring its potential as an anticancer agent, primarily due to its ability to interact with DNA and proteins within cells. The chloroethyl moiety can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent inhibition of DNA replication .

The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride can be achieved through several methods:

- Nucleophilic Substitution: As previously mentioned, this method involves reacting 3,5-dimethyl-1H-1,2,4-triazole with 2-chloroethyl chloride in a basic medium.

- Reflux Conditions: The reaction is typically conducted under reflux to ensure complete conversion and higher yields.

- Purification: Post-reaction purification is usually performed via recrystallization from suitable solvents to obtain pure product .

The compound has diverse applications across various fields:

- Chemical Research: It serves as a building block for synthesizing more complex triazole derivatives.

- Pharmaceutical Development: Its potential as an anticancer agent is being explored in drug development studies.

- Industrial Use: It is utilized in producing specialty chemicals and as a reagent in various industrial processes .

Studies on the interactions of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride have revealed its ability to form covalent bonds with cellular components like DNA and proteins. This interaction leads to significant biological effects such as:

- DNA Cross-linking: Resulting in cytotoxic effects that are beneficial for anticancer applications.

- Enzyme Inhibition: The triazole ring may interact with various enzymes and proteins affecting their functionality .

Several compounds share structural similarities with 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride. Below are some comparable compounds along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride | CHClN | Lacks chloroethyl group; simpler structure |

| 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole | CHClN | Different substitution pattern; potential fungicide |

| 4-Amino-3-methyl-1H-1,2,4-triazole | CHN | Contains an amino group; used in herbicides |

The uniqueness of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride lies in its specific chloroethyl substitution which enhances its reactivity and biological activity compared to other triazoles .

Nucleophilic Substitution Reactions with 3,5-Dimethyl-1H-1,2,4-Triazole

The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride primarily relies on nucleophilic substitution reactions involving 3,5-dimethyl-1H-1,2,4-triazole and 2-chloroethyl electrophiles. The triazole’s N1 nitrogen acts as the nucleophile, attacking the chloroethyl group (e.g., 1-chloro-2-iodoethane or 1,2-dichloroethane) under basic conditions. This reaction is driven by the high electron density at the N1 position, which facilitates displacement of the chloride leaving group.

Key steps include:

- Deprotonation: The triazole is deprotonated by a strong base, enhancing its nucleophilicity.

- Alkylation: The chloroethyl electrophile reacts with the triazole anion, forming the N1-alkylated product.

- Isolation: The hydrochloride salt is precipitated via acidification (e.g., HCl gas or concentrated HCl).

For example, reacting 3,5-dimethyl-1H-1,2,4-triazole with 1,2-dichloroethane in tetrahydrofuran (THF) at 60–80°C for 6–8 hours yields the target compound in ~70% purity.

Role of Bases (e.g., Sodium Hydroxide, Potassium Carbonate) in Alkylation

Bases play a critical role in deprotonating the triazole and optimizing reaction kinetics. Common bases include:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Potassium carbonate | Acetone | 40–60 | 60–75 |

| Sodium hydroxide | Ethanol | 25–40 | 50–65 |

| Sodium hydride | Tetrahydrofuran | 0–25 | 70–85 |

Potassium carbonate (K₂CO₃) is preferred for its mild basicity and compatibility with polar aprotic solvents, minimizing side reactions such as over-alkylation. In contrast, stronger bases like sodium hydride (NaH) enable faster reactions but require anhydrous conditions. The base also neutralizes HCl generated during alkylation, shifting the equilibrium toward product formation.

Solvent Optimization: Dichloromethane, Tetrahydrofuran, Ethyl Acetate

Solvent choice significantly impacts reaction efficiency and regioselectivity:

| Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Rate |

|---|---|---|---|

| Dichloromethane | 8.93 | 40 | Moderate |

| Tetrahydrofuran | 7.52 | 66 | High |

| Ethyl acetate | 6.02 | 77 | Low |

- Tetrahydrofuran (THF): Enhances nucleophilicity due to its ability to solubilize ionic intermediates, enabling reactions at lower temperatures (60–80°C).

- Dichloromethane (DCM): Suitable for stepwise alkylation but may require longer reaction times.

- Ethyl acetate: Used primarily for extractions due to its immiscibility with water, though it slows alkylation kinetics.

Optimized conditions involve THF with K₂CO₃, achieving yields >80% after 6 hours at 70°C.

Advanced Synthetic Strategies

Continuous Flow Reactor Systems

Continuous flow systems improve scalability by maintaining precise temperature control and reducing side products. For instance, a mixture of 3,5-dimethyl-1H-1,2,4-triazole and 1,2-dichloroethane in THF achieves 92% conversion at 100°C with a residence time of 15 minutes.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Using 300 W irradiation at 120°C, the alkylation completes in 20 minutes with comparable yields (75–80%).

Data Table 1: Comparative Analysis of Solvent Systems

| Parameter | Tetrahydrofuran | Dichloromethane | Ethyl Acetate |

|---|---|---|---|

| Reaction Time (h) | 6 | 12 | 18 |

| Purity (%) | 85 | 70 | 60 |

| Scalability | High | Moderate | Low |

Data Table 2: Base Efficiency in Alkylation

| Base | Reaction Temperature (°C) | Regioselectivity (N1:Others) |

|---|---|---|

| Potassium carbonate | 60 | 15:1 |

| Sodium hydroxide | 40 | 10:1 |

| Sodium hydride | 25 | 20:1 |

Microwave-assisted synthesis has emerged as a transformative approach in the preparation of 1,2,4-triazole derivatives, including 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride [1]. This methodology represents a significant advancement over conventional heating methods, offering enhanced reaction rates, improved yields, and reduced environmental impact [2]. The application of microwave irradiation to triazole synthesis has demonstrated remarkable efficiency in promoting cyclization reactions while maintaining high selectivity [3].

The fundamental principle underlying microwave-assisted triazole synthesis involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture [4]. This interaction generates uniform heating throughout the reaction medium, eliminating the thermal gradients associated with conventional heating methods [1]. For 1,2,4-triazole synthesis, microwave irradiation facilitates the formation of the heterocyclic ring through enhanced molecular motion and increased collision frequency between reactants [2].

Research has demonstrated that microwave-assisted synthesis of substituted 1,2,4-triazoles can be achieved using various starting materials, including thioamides and hydrazine derivatives [5]. The reaction proceeds through formation of intermediate complexes that undergo cyclization under microwave conditions, typically requiring temperatures between 120-150 degrees Celsius [6]. The efficiency of this process is particularly notable when compared to conventional thermal methods, which often require prolonged reaction times and higher temperatures [7].

Ionic Liquid-Mediated Reactions

Ionic liquid-mediated reactions have revolutionized the synthesis of 1,2,4-triazole compounds through their unique properties as both solvents and catalysts [8]. Hexylpyridinium bromide and related ionic liquids serve as particularly effective media for triazole synthesis due to their ability to stabilize reaction intermediates and promote selective cyclization pathways [9]. These ionic liquids provide superior heat transfer properties under microwave conditions, leading to more uniform heating and improved reaction control [10].

The mechanism of ionic liquid-mediated triazole synthesis involves the formation of ionic clusters that facilitate substrate activation and product stabilization [11]. Hexylpyridinium bromide, in particular, has demonstrated exceptional performance in promoting the cyclization of substituted hydrazides with nitrile compounds to form 1,2,4-triazole derivatives [8]. The ionic nature of these solvents enables efficient microwave absorption, resulting in rapid heating and enhanced reaction kinetics [9].

Studies have shown that 1-methyl pyridinium trifluoromethane sulfonate exhibits remarkable catalytic activity in triazole synthesis, achieving yields up to 95 percent in specialized applications [8]. The eliminative azide-olefin cycloaddition reaction catalyzed by ionic liquid systems demonstrates the versatility of these media in promoting diverse synthetic pathways [9]. The regioselectivity observed in ionic liquid-mediated reactions often surpasses that achieved with conventional catalytic systems, making these approaches particularly valuable for the synthesis of specific triazole isomers [10].

Table 1: Ionic Liquid Performance in Triazole Synthesis

| Ionic Liquid System | Reaction Time | Yield (%) | Temperature (°C) | Selectivity |

|---|---|---|---|---|

| Hexylpyridinium Bromide | 45-60 min | 88-92 | 100-120 | High |

| 1-Methyl Pyridinium Trifluoromethane Sulfonate | 30-45 min | 90-95 | 80-100 | Excellent |

| Choline Chloride-Copper Chloride | 60-90 min | 85-89 | 110-130 | Good |

Time-Efficiency and Yield Enhancement

Microwave-assisted synthesis demonstrates remarkable time-efficiency improvements compared to conventional heating methods for 1,2,4-triazole preparation [12]. Research has consistently shown that reaction times can be reduced from several hours to just minutes while simultaneously achieving higher product yields [13]. The synthesis of bis-1,2,4-triazole derivatives under microwave conditions requires only 2-5 minutes compared to 6-8 hours using conventional heating methods [12].

Comparative studies reveal that microwave-assisted synthesis of triazole compounds typically achieves yields ranging from 80-95 percent, representing significant improvements over conventional methods that often yield 65-80 percent [13]. The enhanced efficiency stems from the uniform heating profile generated by microwave irradiation, which promotes complete conversion of starting materials and minimizes side reactions [7]. Temperature control accuracy in microwave systems enables precise reaction optimization, leading to consistent high yields across multiple synthetic runs [14].

The time-efficiency of microwave-assisted triazole synthesis is particularly evident in multi-step synthetic sequences [6]. For example, the conversion of hydrazides to 1,2,4-triazoles under microwave conditions at 150 degrees Celsius requires only 2 hours compared to 8-12 hours using conventional heating [6]. This dramatic reduction in reaction time, combined with improved yields, makes microwave-assisted synthesis highly attractive for both research and industrial applications [1].

Table 2: Time-Efficiency Comparison in Triazole Synthesis

| Synthesis Method | Reaction Time | Yield (%) | Temperature (°C) | Energy Efficiency |

|---|---|---|---|---|

| Conventional Heating | 6-12 hours | 65-78 | 120-180 | Low |

| Microwave-Assisted | 5-60 minutes | 80-95 | 100-150 | High |

| Ionic Liquid-Microwave | 2-45 minutes | 85-95 | 80-120 | Very High |

The yield enhancement observed in microwave-assisted synthesis results from several factors including improved mass transfer, enhanced reaction kinetics, and reduced thermal decomposition of products [2]. Studies have documented yield improvements of 15-25 percent when transitioning from conventional to microwave-assisted methods for triazole synthesis [7]. The consistent high yields achieved through microwave methods make this approach particularly valuable for pharmaceutical applications where product purity and yield are critical parameters [13].

Recycling of Catalysts and Solvent Systems

The recyclability of catalysts and solvents in microwave-assisted triazole synthesis represents a crucial aspect of sustainable chemistry practices [15]. Ionic liquid-based catalytic systems demonstrate exceptional recyclability, with some systems maintaining high activity for up to six reaction cycles without significant performance degradation [16]. The magnetic separability of certain heterogeneous catalyst systems enables efficient recovery and reuse, contributing to the economic viability of the synthetic process [16].

Research has demonstrated that copper-based catalysts supported on various materials can be recycled multiple times in triazole synthesis applications [15]. A notable example involves copper-zinc catalysts supported on aluminum oxide-titanium dioxide, which maintain catalytic activity through five recycling cycles while achieving yields consistently above 85 percent [15]. The stability of these catalytic systems under microwave conditions is attributed to the controlled heating profile that prevents catalyst degradation [16].

Ionic liquid recovery and recycling protocols have been developed to maximize the sustainability of triazole synthesis processes [9]. These protocols typically involve simple separation techniques such as extraction or distillation, allowing for the recovery of over 95 percent of the ionic liquid solvent [10]. The recovered ionic liquids retain their catalytic activity and can be directly reused in subsequent reactions without purification [8].

Table 3: Catalyst and Solvent Recycling Performance

| System Type | Recycling Cycles | Activity Retention (%) | Recovery Efficiency (%) | Yield Maintenance |

|---|---|---|---|---|

| Magnetic Copper Catalyst | 6 | 92-95 | 98 | Excellent |

| Ionic Liquid Systems | 5 | 90-93 | 95-97 | Very Good |

| Supported Metal Catalysts | 4-5 | 85-90 | 90-95 | Good |

The environmental benefits of catalyst and solvent recycling in microwave-assisted triazole synthesis extend beyond mere cost savings [17]. The reduced consumption of fresh catalytic materials and solvents significantly decreases the environmental footprint of the synthetic process [10]. Studies have calculated that effective recycling protocols can reduce overall material consumption by 70-80 percent while maintaining product quality and yield [16].

Overview of Tandem Reaction Strategies

One-pot tandem reactions represent a powerful synthetic approach that combines multiple chemical transformations in a single reaction vessel without the isolation of intermediates [1] [2]. These methodologies offer significant advantages including reduced reaction time, minimized waste generation, improved atom economy, and enhanced overall efficiency. In the context of triazole synthesis, tandem approaches have proven particularly valuable for constructing complex heterocyclic frameworks through sequential bond-forming processes [3] [4].

The synthesis of 1,2,4-triazole derivatives through tandem reactions typically involves initial condensation steps followed by cyclization processes. These reactions can be facilitated by various catalytic systems and proceed under mild to moderate reaction conditions [2] [3]. The sequential nature of these transformations allows for the direct conversion of simple starting materials into functionalized triazole products without the need for intermediate purification steps.

Mechanistic Considerations

Tandem triazole synthesis generally proceeds through well-defined mechanistic pathways involving nucleophilic attack, condensation, and ring-closing processes [1] [5]. The initial condensation step typically involves the formation of reactive intermediates such as amidines or enamines, which subsequently undergo cyclization with hydrazine derivatives to afford the desired triazole products [2] [6]. Temperature and solvent effects play crucial roles in determining the efficiency and selectivity of these transformations [7] [8].

Condensation-Cyclization Pathways from Chloroacetamide

Condensation-Cyclization Pathways from Chloroacetamide

The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride via condensation-cyclization pathways from chloroacetamide represents a significant advancement in triazole chemistry [2] [3]. This approach utilizes chloroacetamide as the primary starting material, which undergoes sequential transformations to generate the target triazole derivative.

The process initiates with the condensation of chloroacetamide with appropriate formylating agents to generate reactive amidine intermediates [2] [9]. These intermediates are subsequently subjected to cyclization conditions in the presence of hydrazine derivatives to afford the desired triazole framework. The incorporation of the chloroethyl substituent occurs through alkylation processes that can be integrated into the overall synthetic sequence [3] [10].

Research findings indicate that chloroacetamide serves as an excellent substrate for triazole synthesis due to its reactivity and compatibility with various reaction conditions [2] [3]. The chloroacetamide starting material provides both the amide functionality required for condensation and the alkylating capability needed for subsequent functionalization steps. Optimal reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from 50-80°C [2] [10].

The reaction mechanism proceeds through initial nucleophilic attack of the formylating agent on the amide nitrogen, followed by condensation to generate an amidine intermediate [2] [9]. This intermediate subsequently undergoes cyclization with hydrazine derivatives through a series of nucleophilic additions and eliminations, ultimately yielding the triazole product [3] [6]. The chloroethyl functionality can be introduced either through direct alkylation of the triazole nitrogen or via pre-functionalized starting materials [10].

Use of Dimethylformamide Dimethyl Acetal as a Formamide Alternative

Dimethylformamide dimethyl acetal (DMF-DMA) has emerged as a superior alternative to traditional formamide in triazole synthesis, offering several advantages including milder reaction conditions, improved yields, and enhanced selectivity [9] [11] [12]. The use of DMF-DMA eliminates many of the challenges associated with conventional formamide-based methodologies, particularly the requirement for high temperatures and extended reaction times [9] [13].

DMF-DMA functions as both a formylating and methylating agent in triazole synthesis [9] [11]. Its unique reactivity profile allows for the efficient generation of amidine intermediates under relatively mild conditions, typically at temperatures between 45-70°C [9] [12]. This represents a significant improvement over traditional formamide approaches, which often require temperatures exceeding 180°C [14] [13].

The mechanistic pathway for DMF-DMA-mediated triazole synthesis involves initial nucleophilic attack of the substrate on the acetal carbon, followed by methanol elimination to generate a dimethylamino-substituted intermediate [9] [11]. This intermediate undergoes further transformation through hydrazine incorporation and cyclization to afford the desired triazole product [12] [6]. The mild reaction conditions and high efficiency of this process make it particularly attractive for the synthesis of sensitive or functionalized triazole derivatives [9] [13].

Experimental studies have demonstrated that DMF-DMA provides superior results compared to formamide in terms of both yield and reaction selectivity [9] [12]. Typical reaction conditions involve the use of 1.05-1.5 equivalents of DMF-DMA at temperatures of 45-50°C for 1.5-3 hours, resulting in yields ranging from 70-90% [9] [10]. The use of appropriate solvents such as ethyl acetate or dichloromethane further enhances the efficiency of these transformations [12] [13].

Hydrazine Derivative Incorporation for Triazole Formation

The incorporation of hydrazine derivatives represents a critical step in triazole formation, with the choice of hydrazine reagent significantly influencing reaction efficiency, product selectivity, and overall yield [6] [14] [15]. Various hydrazine derivatives have been investigated for triazole synthesis, each offering distinct advantages and limitations based on their chemical properties and reactivity profiles.

Hydrazine acetate has emerged as one of the most effective reagents for triazole formation, providing excellent yields (90-98%) and superior product selectivity compared to other hydrazine derivatives [2] [6]. The acetate counterion enhances the solubility and reactivity of the hydrazine species while minimizing side product formation [10] [15]. Optimal reaction conditions typically involve the use of 1.2 equivalents of hydrazine acetate in polar solvents such as tetrahydrofuran or acetic acid at temperatures of 50-70°C [2] [6].

Hydrazine hydrate, while widely used in triazole synthesis, presents certain limitations including lower selectivity and increased tendency for side product formation [6] [15]. However, it remains a valuable reagent due to its commercial availability and compatibility with various reaction conditions [14] [16]. Research studies indicate that hydrazine hydrate provides yields in the range of 85-95% under optimized conditions [15] [7].

Methylhydrazine sulfate offers unique advantages for the synthesis of N-methylated triazole derivatives, providing good yields (75-85%) and reasonable selectivity [2] [6]. The sulfate salt form enhances the stability and handling characteristics of the reagent while maintaining adequate reactivity for cyclization processes [10] [15]. However, the use of methylhydrazine derivatives requires careful consideration of the desired substitution pattern in the final product.

The mechanistic pathway for hydrazine incorporation involves initial nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon center of the amidine intermediate [6] [15]. This is followed by intramolecular cyclization through elimination of water or alcohol, ultimately leading to the formation of the triazole ring system [2] [7]. The reaction efficiency is significantly influenced by factors such as temperature, solvent choice, and the electronic properties of the hydrazine derivative [6] [16].

Experimental optimization studies have revealed that the reaction temperature plays a crucial role in determining the success of hydrazine incorporation [7] [17]. Temperatures in the range of 50-80°C generally provide optimal results, with higher temperatures leading to increased side product formation and lower temperatures resulting in incomplete conversion [2] [7]. The choice of solvent also significantly impacts reaction efficiency, with polar protic solvents such as ethanol or acetic acid typically providing superior results compared to aprotic alternatives [6] [15].

The development of efficient one-pot tandem reactions for triazole synthesis represents a significant advancement in heterocyclic chemistry, providing access to valuable pharmaceutical intermediates and biologically active compounds through streamlined synthetic processes [1] [3] [4]. The combination of optimized condensation-cyclization pathways, effective formamide alternatives, and appropriate hydrazine derivatives enables the efficient synthesis of complex triazole structures under mild and practical reaction conditions.

Research Findings and Data Analysis

The comprehensive investigation of one-pot tandem reactions for 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride synthesis has yielded significant insights into optimal reaction conditions, reagent selection, and mechanistic pathways. The following data tables summarize key experimental findings and optimization parameters.

| Reaction Component | Condensation Step | Cyclization Step | One-Pot Process |

|---|---|---|---|

| Chloroacetamide | 1.0 equiv | - | 1.0 equiv |

| DMF Dimethyl Acetal | 1.05-1.5 equiv | - | 1.05 equiv |

| Hydrazine Acetate | - | 1.2 equiv | 1.2 equiv |

| Solvent | Ethyl Acetate/DCM | THF/Acetic Acid | Mixed solvent system |

| Temperature (°C) | 45-50 | 50 | 50 |

| Reaction Time (h) | 1.5 | Overnight | 18-24 |

| Yield (%) | - | 72 | 54-72 |

The optimization studies reveal that dimethylformamide dimethyl acetal provides superior performance compared to traditional formamide, offering significantly milder reaction conditions and improved yields [9] [12] [13]. The comparative analysis demonstrates the advantages of modern formylating agents in triazole synthesis.

| Reagent | Equivalents Required | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Advantages |

|---|---|---|---|---|---|

| Formamide | 2.5-3.0 | 180-200 | 24-48 | 40-65 | Traditional method |

| DMF Dimethyl Acetal | 1.05-1.5 | 45-50 | 1.5-3.0 | 70-90 | Mild conditions, high selectivity |

| Dimethylacetamide Dimethyl Acetal | 1.0-1.2 | 50-70 | 2.0-4.0 | 65-85 | Good yields, moderate conditions |

| N-Methylformamide | 2.0-2.5 | 150-170 | 12-24 | 50-75 | Commercially available |

| Formic Acid | 3.0-5.0 | 80-100 | 6-12 | 30-60 | Simple reagent |

The evaluation of various hydrazine derivatives reveals significant differences in reaction efficiency and product selectivity [6] [15] [16]. Hydrazine acetate emerges as the optimal choice, providing excellent yields and minimal side product formation.

| Hydrazine Derivative | Molecular Formula | Solubility | Reaction Efficiency (%) | Product Selectivity | Side Products |

|---|---|---|---|---|---|

| Hydrazine Hydrate | NH₂NH₂·H₂O | High | 85-95 | Good | Minimal |

| Hydrazine Acetate | NH₂NH₂·CH₃COOH | High | 90-98 | Excellent | Very low |

| Methylhydrazine Sulfate | CH₃NHNH₂·H₂SO₄ | High | 75-85 | Good | Low |

| Phenylhydrazine | C₆H₅NHNH₂ | Moderate | 60-75 | Moderate | Moderate |

| Hydrazine Sulfate | (NH₂NH₂)·H₂SO₄ | High | 80-90 | Good | Low |

| tert-Butylhydrazine | (CH₃)₃CNHNH₂ | Low | 40-60 | Poor | High |

Temperature optimization studies demonstrate the critical importance of thermal control in achieving optimal reaction outcomes [7] [8] [17]. The data reveals an optimal temperature range of 70-80°C for maximum overall yield while maintaining acceptable levels of side product formation.

| Temperature (°C) | Condensation Yield (%) | Cyclization Yield (%) | Overall Yield (%) | Reaction Time (h) | Side Product Formation |

|---|---|---|---|---|---|

| 25 | 15 | 10 | 8 | 48 | Low |

| 40 | 35 | 25 | 20 | 24 | Low |

| 50 | 72 | 54 | 45 | 18 | Low |

| 60 | 85 | 70 | 65 | 12 | Moderate |

| 70 | 90 | 85 | 78 | 8 | Moderate |

| 80 | 88 | 92 | 82 | 6 | High |

| 90 | 82 | 90 | 78 | 4 | High |

| 100 | 75 | 85 | 70 | 3 | Very High |